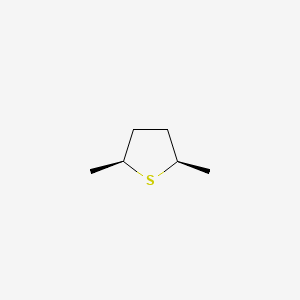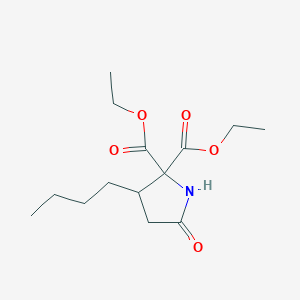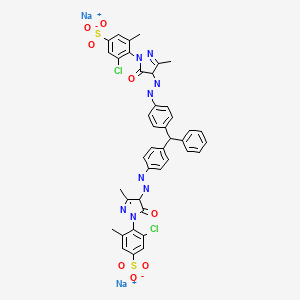
Disodium 4,4'-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its azo groups, pyrazole rings, and sulphonate groups, which contribute to its chemical reactivity and utility in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) involves multiple steps, including the formation of azo bonds and the incorporation of sulphonate groups. The process typically begins with the diazotization of aromatic amines, followed by coupling reactions with phenolic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for various applications .
化学反応の分析
Types of Reactions
Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels .
Major Products Formed
科学的研究の応用
Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) involves its interaction with molecular targets such as enzymes and receptors. The azo groups and sulphonate moieties play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The compound’s effects are mediated through its ability to alter cellular processes, leading to various physiological outcomes .
類似化合物との比較
Similar Compounds
- Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) shares similarities with other azo compounds, such as Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) and Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) .
Uniqueness
What sets Disodium 4,4’-((phenylmethylene)bis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-chloro-5-methylbenzenesulphonate) apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
6548-24-9 |
|---|---|
分子式 |
C41H32Cl2N8Na2O8S2 |
分子量 |
945.8 g/mol |
IUPAC名 |
disodium;3-chloro-4-[4-[[4-[[4-[[1-(2-chloro-6-methyl-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C41H34Cl2N8O8S2.2Na/c1-22-18-31(60(54,55)56)20-33(42)38(22)50-40(52)36(24(3)48-50)46-44-29-14-10-27(11-15-29)35(26-8-6-5-7-9-26)28-12-16-30(17-13-28)45-47-37-25(4)49-51(41(37)53)39-23(2)19-32(21-34(39)43)61(57,58)59;;/h5-21,35-37H,1-4H3,(H,54,55,56)(H,57,58,59);;/q;2*+1/p-2 |
InChIキー |
COZSRKYXXRGOIH-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6C(=NN(C6=O)C7=C(C=C(C=C7C)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


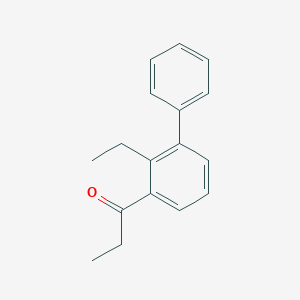
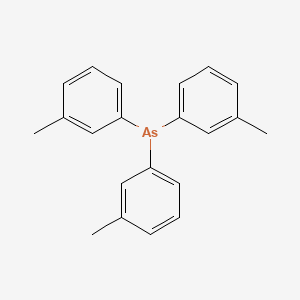


![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
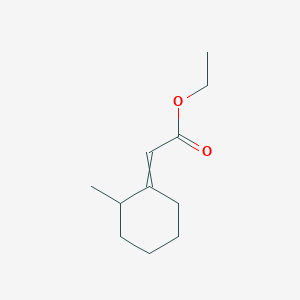
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
